N2-Trityl Olmesartan Acid
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Overview
Description
N2-Trityl Olmesartan Acid is a complex organic compound with significant applications in the pharmaceutical industry
Mechanism of Action
Target of Action
N2-Trityl Olmesartan Acid, also known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It selectively binds to the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects .
Biochemical Pathways
Olmesartan affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of Olmesartan has been observed to be nearly linear and dose-dependent under the therapeutic range . The steady-state level of Olmesartan is achieved after consistent administration .
Action Environment
The action of Olmesartan can be influenced by several factors. Age, body weight, sex, patient status, and renal function are factors influencing the clearance of Olmesartan . For instance, severe renal impairment could cause a clearance decrease of ≥30% . Older age, lower bodyweight, and being female were determinants of lower clearance but their effects on Olmesartan clearance were within 20% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Trityl Olmesartan Acid involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Hydroxypropan-2-yl Group: This step involves the addition of a hydroxypropan-2-yl group to the imidazole ring, typically using a Grignard reagent or similar organometallic compound.
Attachment of the Trityltetrazol Group: The trityltetrazol group is introduced through a nucleophilic substitution reaction, where the tetrazole moiety is attached to the phenyl ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, ensuring controlled conditions and consistent quality.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N2-Trityl Olmesartan Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
N2-Trityl Olmesartan Acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of antihypertensive drugs, particularly those targeting the renin-angiotensin system.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for developing new drugs.
Biological Research: It is used in studies investigating the mechanisms of action of antihypertensive agents and their effects on biological systems.
Industrial Chemistry: The compound is used in the development of new chemical processes and the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Olmesartan Medoxomil: A prodrug that is hydrolyzed to form the active metabolite olmesartan, which is similar in structure and function.
Azilsartan Medoxomil: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A widely used antihypertensive agent with a similar chemical structure and therapeutic effects.
Uniqueness
N2-Trityl Olmesartan Acid is unique due to its specific structural features, such as the trityltetrazol group and the hydroxypropan-2-yl moiety. These features contribute to its distinct pharmacological properties and make it a valuable intermediate in the synthesis of antihypertensive drugs.
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUFJDFACFQQAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H40N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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